molecular formula C19H18N4O B11148936 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B11148936
M. Wt: 318.4 g/mol
InChI Key: FUOXHJZXJYPNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities. The compound’s structure includes a benzimidazole moiety fused with an indole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .

Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise in treating various diseases, including cancer, parasitic infections, and inflammatory conditions .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function, which is crucial for cell division . This makes the compound a potential anticancer agent. Additionally, it may interact with other molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to its fused benzimidazole and indole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H18N4O/c1-23-12-10-13-14(5-4-8-17(13)23)19(24)20-11-9-18-21-15-6-2-3-7-16(15)22-18/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,21,22)

InChI Key

FUOXHJZXJYPNGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.